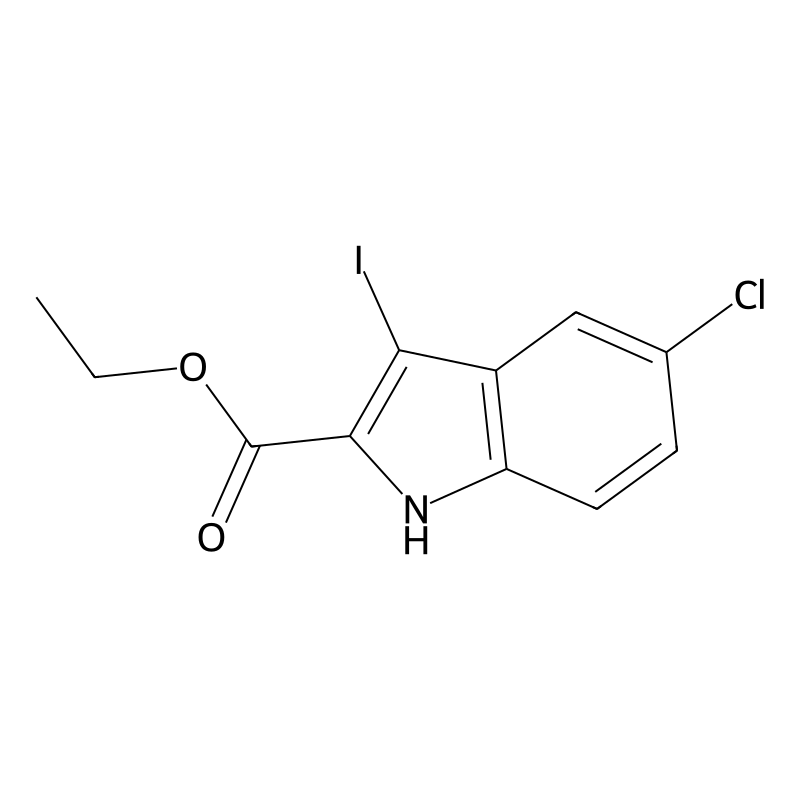

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family, which is recognized for its diverse biological activities and significance in medicinal chemistry. This compound features a unique structure characterized by the presence of both chlorine and iodine atoms attached to the indole ring, specifically at the 5 and 3 positions, respectively. The molecular formula of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is , with a molecular weight of approximately 354.565 g/mol. It appears as a pale-yellow powder with a melting point ranging from 128 to 132 °C, and it is soluble in various organic solvents such as ethanol and chloroform.

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has been shown to possess antiviral, anticancer, antimicrobial, and anti-inflammatory properties. Specifically, it has demonstrated inhibitory effects on various enzymes such as cholinesterases and monoamine oxidases, which are relevant in treating neurological disorders. Furthermore, its potential in targeting cancer pathways, including epidermal growth factor receptor (EGFR) and BRAF V600E mutations, highlights its promise as a therapeutic agent.

The synthesis of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate typically involves halogenation processes starting from an indole precursor. One common method includes the iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and an oxidizing agent under controlled conditions. Another approach is the esterification of 5-chloro-3-iodoindole-2-carboxylic acid with ethanol in the presence of a catalyst such as toluene-p-sulfonic acid. Purification methods often include recrystallization and filtration to achieve high purity levels suitable for research applications .

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential therapeutic effects.

- Biological Research: Investigated for its antiviral and anticancer properties, making it valuable in drug discovery.

- Industrial Chemistry: Used in producing specialty chemicals and materials due to its unique chemical properties.

Interactions of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate with biological targets have been explored extensively. Studies indicate that it can inhibit key enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases. The dual halogenation (chlorine and iodine) may enhance its binding affinity to target proteins compared to non-halogenated analogs.

Several compounds share structural similarities with ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, each exhibiting unique properties:

| Compound Name | Key Differences |

|---|---|

| Ethyl 5-chloro-2-indolecarboxylate | Lacks iodine; may exhibit different reactivity |

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | Contains fluorine instead of chlorine; altered properties |

| Ethyl 6-fluoro-1H-indole-2-carboxylate | Fluorine at position six; different biological activity |

| Ethyl 5-bromoindole-2-carboxylate | Bromine instead of chlorine; distinct reactivity |

Uniqueness

The uniqueness of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate lies in its combination of chlorine and iodine on the indole ring. This dual halogenation significantly influences its chemical reactivity and potential biological activity, making it a valuable intermediate for synthesizing diverse compounds with therapeutic applications .